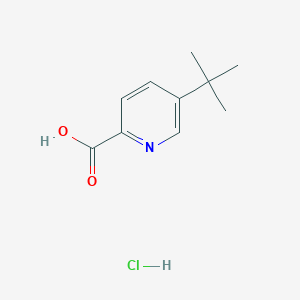

5-Tert-butylpyridine-2-carboxylic acid hydrochloride

Description

5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position, forming a hydrochloride salt. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt and steric hindrance from the bulky tert-butyl group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-tert-butylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h4-6H,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYGJKQDYFXKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-35-3 | |

| Record name | 5-(tert-butyl)pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Characteristics

The parent compound, 5-(tert-butyl)picolinic acid (CID 58333105), features a pyridine ring substituted at the 5-position with a tert-butyl group and at the 2-position with a carboxylic acid. Protonation of the carboxylic acid with hydrochloric acid yields the hydrochloride salt. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.67 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point (estimated) | 306.1 ± 30.0 °C at 760 mmHg | |

| Flash Point | 138.9 ± 24.6 °C |

The tert-butyl group enhances steric bulk and influences solubility, while the hydrochloride salt improves crystallinity for purification.

Synthesis Routes

Direct Alkylation of Pyridine-2-carboxylic Acid

A common approach involves introducing the tert-butyl group to pyridine-2-carboxylic acid via regioselective alkylation. However, pyridine’s electron-deficient nature complicates electrophilic substitution. To address this, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to modulate electronic effects.

Procedure :

- Protection : Pyridine-2-carboxylic acid is esterified using ethanol and sulfuric acid to form ethyl pyridine-2-carboxylate.

- Directed Metallation : The ester directs lithiation to the 5-position using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

- Alkylation : The lithiated intermediate reacts with tert-butyl chloride, yielding ethyl 5-tert-butylpyridine-2-carboxylate.

- Hydrolysis : The ester is hydrolyzed with aqueous HCl to 5-tert-butylpyridine-2-carboxylic acid.

- Salt Formation : Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Key Considerations :

Cross-Coupling Approaches

Metal-catalyzed cross-coupling offers an alternative route, particularly for late-stage introduction of the tert-butyl group.

Suzuki-Miyaura Coupling :

- Halogenation : 5-Bromopyridine-2-carboxylic acid is prepared via bromination using $$ \text{N}$$-bromosuccinimide (NBS) in acetic acid.

- Coupling : Reaction with tert-butylboronic acid under palladium catalysis (Pd(PPh₃)₄) in dimethylformamide (DMF) at 80°C installs the tert-butyl group.

- Acidification : The product is treated with HCl to form the hydrochloride salt.

Challenges :

- Tert-butylboronic acid’s steric bulk reduces coupling efficiency, necessitating optimized ligand systems (e.g., SPhos).

- Purification requires chromatography or recrystallization to remove palladium residues.

Purification and Characterization

Crystallization Techniques

Crude 5-tert-butylpyridine-2-carboxylic acid hydrochloride is purified via solvent-mediated crystallization:

- Solvent Selection : A mixture of isopropyl ether and n-heptane (3:1 v/v) is used for pulping to remove hydrophobic impurities.

- Acidification : Adjusting the pH to 2–3 with dilute HCl ensures complete protonation.

- Recrystallization : Hot filtration and slow cooling yield crystals with >98% purity (HPLC).

Analytical Validation

- NMR Spectroscopy : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆) confirms the tert-butyl singlet at δ 1.35 ppm and aromatic protons at δ 8.65–7.50 ppm.

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.09 for the free acid and 215.67 for the hydrochloride.

- XRD : Single-crystal X-ray diffraction verifies the salt’s monoclinic crystal system.

Industrial-Scale Production

Process Optimization

The patent WO2021105399A1 highlights scalable conditions for analogous pyridine derivatives:

- Solvent : Non-protic apolar solvents (dielectric constant <15, e.g., toluene) enhance selectivity.

- Temperature : Reactions at 60–100°C balance kinetics and thermodynamics.

- Workup : Filtration and drying under reduced pressure minimize decomposition.

Example Protocol :

- Combine 3,5-dichloropicolinic acid (1 mol), tert-butylthiol (1.2 mol), and K₂CO₃ in toluene.

- Heat at 80°C for 12 h.

- Acidify with HCl, filter, and recrystallize to obtain 58% yield.

Applications and Derivatives

Agrochemical Intermediates

The tert-butyl group enhances lipophilicity, improving bioavailability in pesticidal agents. Derivatives of 5-tert-butylpyridine-2-carboxylic acid are precursors to sulfonylurea herbicides.

Pharmaceutical Relevance

In medicinal chemistry, the hydrochloride salt facilitates salt metathesis for prodrug development. For example, vonoprazan fumarate intermediates utilize similar sulfonylation strategies.

Chemical Reactions Analysis

5-Tert-butylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different chemical properties.

Scientific Research Applications

Chemical Properties and Structure

5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by the presence of a tert-butyl group attached to the pyridine ring. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 215.68 g/mol. The compound typically appears as a white crystalline solid and is soluble in both water and organic solvents.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of various complex molecules through reactions such as:

- Nucleophilic Substitution : The reactive carbonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing amides and esters .

- Formation of Carboxylic Acid Derivatives : The compound can undergo hydrolysis to yield the corresponding carboxylic acid, further expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activity:

- Anti-inflammatory and Analgesic Properties : Compounds derived from this structure have been studied for their potential therapeutic effects, particularly in treating inflammation and pain.

- Interactions with Biological Targets : Ongoing studies focus on how this compound interacts with specific enzymes and receptors, which could lead to new pharmacological applications.

Industrial Applications

The compound is also employed in various industrial processes:

- Catalysis : Its unique structural features make it suitable for catalytic applications in chemical reactions, enhancing efficiency and yield .

- Material Science : It plays a role in the development of new materials due to its chemical reactivity and stability.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agents | Therapeutic implications |

| Industrial Processes | Catalysis and material science | Enhanced reaction efficiency |

Case Study 1: Synthesis of Amides

A study demonstrated the effectiveness of this compound in synthesizing amides through nucleophilic substitution reactions. The yields were significantly improved compared to traditional methods, showcasing its utility in organic synthesis .

Research focused on the biological activity of this compound revealed its interaction with specific receptors involved in inflammatory responses. This study highlighted its potential as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Tert-butylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-tert-butylpyridine-2-carboxylic acid hydrochloride with analogous compounds based on substituent effects, solubility, stability, and commercial availability.

Table 1: Structural and Commercial Comparison of Pyridinecarboxylic Acid Derivatives

Key Observations:

Substituent Effects: The tert-butyl group in the target compound increases steric bulk compared to smaller substituents (e.g., hydroxy or methoxy groups in the hydrate analog). The hydrochloride salt form improves aqueous solubility relative to the hydrate form of the 4-hydroxy-5-methoxy analog, which may have implications for formulation stability .

Acid Stability: While direct data on the target compound are unavailable, structurally related hydrochlorides (e.g., Nicardipine Hydrochloride) exhibit notable acid stability under physiological conditions, as shown in Figure 10 of . This suggests that the hydrochloride salt in the target compound may similarly resist degradation in acidic environments .

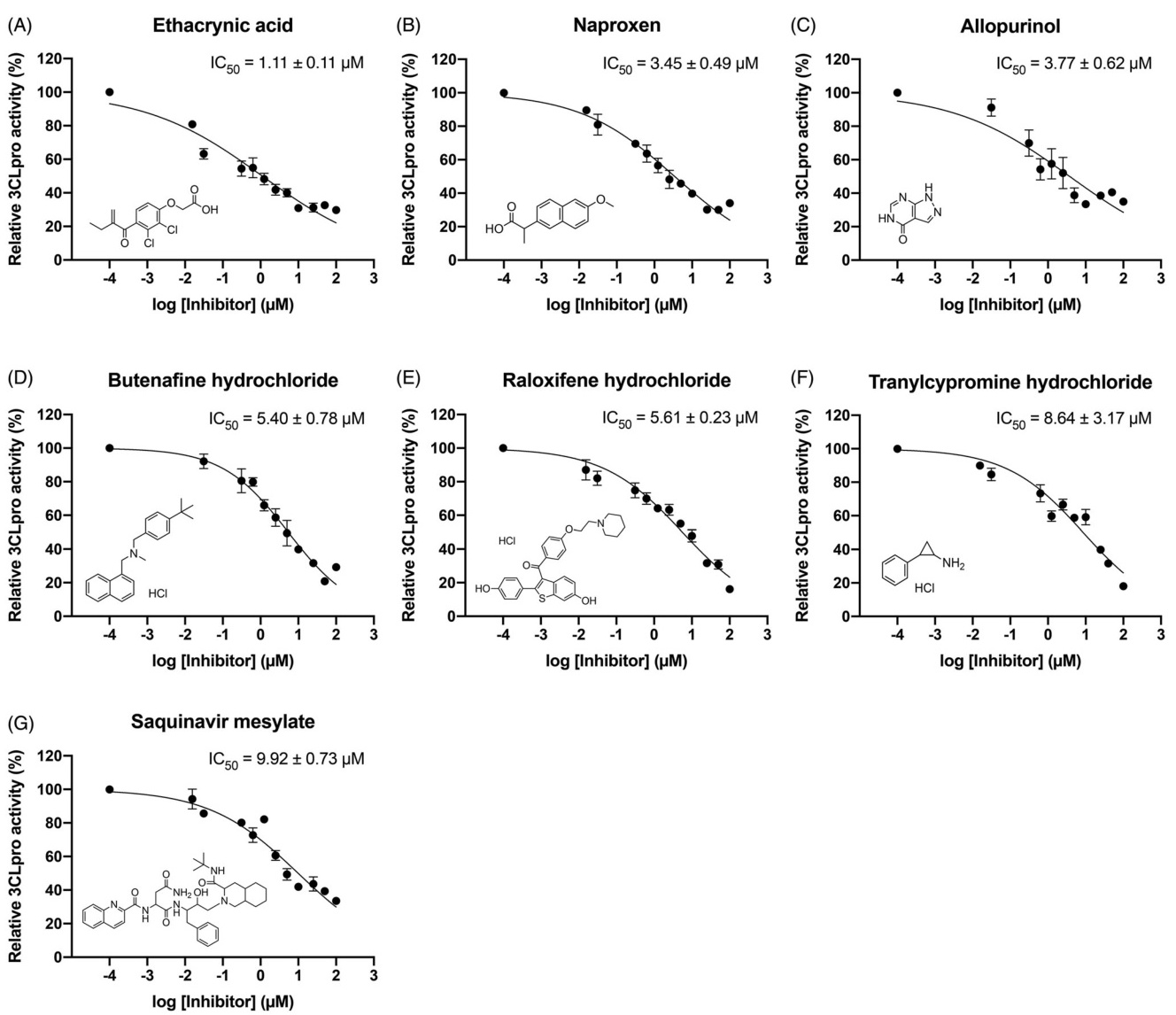

Biological Activity :

- Hydrochloride salts of pyridine derivatives, such as Jatrorrhizine Hydrochloride () and Butenafine Hydrochloride (), demonstrate diverse biological activities, including antimicrobial and enzyme-inhibitory properties. The tert-butyl group in the target compound may modulate binding affinity to biological targets due to steric effects .

Commercial Relevance :

- The Sigma-Aldrich catalog () lists multiple tert-butyl-substituted compounds, highlighting industrial demand for such derivatives. However, the absence of the target compound in these listings suggests it may be a niche or research-focused material .

Biological Activity

5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic applications based on diverse research findings.

This compound has the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 234.12 g/mol. It typically appears as a white to gray solid and serves as a building block in organic synthesis, particularly for creating more complex molecules. The compound can undergo various reactions, including:

- Hydrolysis to form the corresponding carboxylic acid.

- Nucleophilic substitution reactions with amines to yield amides.

- Esterification with alcohols to produce esters.

The biological activity of this compound is mediated through its interaction with specific molecular targets. Its structure allows it to bind effectively to proteins and enzymes, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application context.

Anticancer Properties

Research has indicated that derivatives of pyridine-based compounds, including this compound, exhibit anticancer properties. A study characterized the anticancer activity of related compounds against A549 human lung adenocarcinoma cells. These studies revealed that certain derivatives significantly reduced cell viability, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus, showing promising results. The ability to inhibit the growth of resistant pathogens highlights its potential utility in treating infections caused by resistant bacteria .

Case Studies and Research Findings

- Anticancer Activity Study : In a controlled study, various pyridine derivatives were evaluated for their cytotoxic effects on A549 cells. The results showed that compounds with specific substitutions exhibited potent activity while maintaining low toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridine derivatives against clinically significant pathogens. Compounds were screened for their effectiveness against resistant strains, revealing that some exhibited significant inhibitory effects, thus supporting their potential use in clinical settings .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Pyridine ring with tert-butyl group | Valuable in organic synthesis; potential therapeutic uses | Anticancer, antimicrobial |

| 5-Methylpyridine | Methyl group instead of tert-butyl | Different steric hindrance affects reactivity | Limited data on biological activity |

| Pyridine-2-carbonyl chloride | Lacks tert-butyl group | More reactive due to absence of bulky groups | Potentially high reactivity but limited studies on bioactivity |

Q & A

Q. What are the recommended methods for synthesizing 5-Tert-butylpyridine-2-carboxylic acid hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves coupling tert-butylpyridine derivatives with carboxylic acid precursors under acidic conditions. A common approach is to react 5-Tert-butylpyridine-2-carboxylic acid with hydrochloric acid in a polar solvent (e.g., ethanol or water) under reflux, followed by crystallization to isolate the hydrochloride salt. To optimize purity:

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

- Methodological Answer : Combine multiple spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- FT-IR : Identify characteristic peaks for carboxylic acid O-H (2500–3000 cm⁻¹) and pyridine C-N (1600 cm⁻¹) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% recommended for research use) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation.

- Maintain temperatures between 2–8°C for long-term stability.

- Avoid exposure to light, as UV radiation may degrade the pyridine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with variations in the tert-butyl group (e.g., isopropyl, cyclopropyl) or carboxylic acid moiety (e.g., esterification, amidation).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with activity shifts.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, solvent systems) to verify results.

- Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., impurity levels, assay protocols).

- Orthogonal Assays : Use alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to cross-validate findings .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cellular models?

- Methodological Answer :

- Gene Expression Profiling : Perform RNA-seq or qPCR to identify pathways modulated by the compound.

- Protein Interaction Studies : Use pull-down assays with biotinylated analogs to identify binding partners.

- Metabolomics : Track changes in cellular metabolites via LC-MS to pinpoint affected biochemical pathways .

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.

- pH Adjustment : Dissolve in slightly acidic buffers (pH 4–5) to exploit the hydrochloride salt’s ionization.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What safety protocols are critical when handling this compound in laboratory workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.